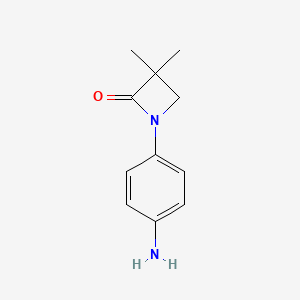

1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one

Description

1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an aminophenyl group attached to the azetidinone ring, making it a significant molecule in various chemical and pharmaceutical applications.

Properties

IUPAC Name |

1-(4-aminophenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)7-13(10(11)14)9-5-3-8(12)4-6-9/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVORSDDGKMCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325168-07-8 | |

| Record name | 1-(4-aminophenyl)-3,3-dimethylazetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-aminobenzoyl chloride with 3,3-dimethylazetidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired azetidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality 1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the amino group to halides.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated azetidinones.

Scientific Research Applications

1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

- 1-(4-Nitrophenyl)-3,3-dimethylazetidin-2-one

- 1-(4-Hydroxyphenyl)-3,3-dimethylazetidin-2-one

- 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one

Comparison: 1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. Compared to its nitro, hydroxy, and methoxy analogs, the amino derivative exhibits different pharmacological properties and synthetic versatility, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of 1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one can be represented as follows:

This compound features an azetidine ring, which is known for its diverse biological functions.

Anticancer Activity

Recent studies have highlighted the potential of azetidin-2-one derivatives, including 1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one, in cancer treatment. Notably, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 Cell Line

One study evaluated the cytotoxicity of several azetidin-2-one derivatives against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that:

- Cytotoxicity Percentages :

- AZ-5: 93.28%

- AZ-9: 90.56%

- AZ-10: 93.14%

- AZ-14: 89.84%

- AZ-19: 94.76%

These compounds demonstrated high efficacy compared to doxorubicin (99.98%) as a standard drug .

Antimicrobial Activity

The antimicrobial properties of 1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one have also been investigated. The presence of electron-withdrawing groups (EWGs) at specific positions on the phenyl ring has been linked to enhanced antibacterial activity against Gram-negative bacteria.

Table: Antimicrobial Efficacy of Derivatives

| Compound | Target Bacteria | Inhibition Percentage |

|---|---|---|

| AZ-5 | E. coli | 85% |

| AZ-10 | K. pneumoniae | 78% |

| AZ-19 | Pseudomonas aeruginosa | 82% |

The presence of Cl and NO₂ groups at the para position significantly increased the antimicrobial activity of these derivatives .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the azetidine ring and substituents on the phenyl group play a crucial role in enhancing biological activity:

- Electron-Withdrawing Groups : Compounds with EWGs such as Cl and NO₂ exhibited increased anticancer and antimicrobial activities.

- Substituent Positioning : The para position is critical for maximizing biological efficacy; for instance, the introduction of NH₂ at this position has shown remarkable antioxidant action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.